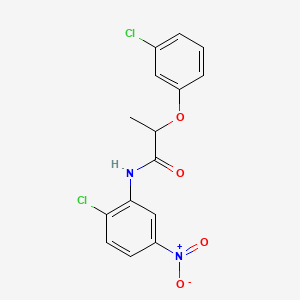![molecular formula C22H21N3O5S B5221846 4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNMB and is synthesized through a multi-step process involving various organic reactions.
Mechanism of Action
The mechanism of action of MNMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, MNMB has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes. MNMB has also been shown to bind to certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of cardiovascular and respiratory function.
Biochemical and Physiological Effects:
MNMB has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of receptor function, and the induction of apoptosis in certain cancer cells. MNMB has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
MNMB has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes and receptors, its ease of synthesis, and its ability to serve as a building block for the synthesis of novel compounds and materials. However, MNMB also has some limitations, including its relatively high cost, its potential toxicity, and its limited solubility in certain solvents.
Future Directions
There are several potential future directions for research on MNMB, including the development of new synthetic methods for its preparation, the optimization of its pharmacological properties for use as a therapeutic agent, and the exploration of its potential applications in materials science and organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of MNMB and its potential role in the treatment of various diseases.
Synthesis Methods
The synthesis of MNMB involves several steps, including the nitration of 2-methyl-5-nitroaniline, followed by the reaction with 3-methylbenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then coupled with 4-methylaminobenzoyl chloride to yield MNMB. The entire synthesis process is complex and requires careful optimization to achieve high yields and purity.
Scientific Research Applications
MNMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MNMB has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising lead compound for drug development. In materials science, MNMB has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, MNMB has been used as a reagent for the preparation of various functionalized compounds.
properties
IUPAC Name |
4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-14-5-4-6-18(11-14)24-31(29,30)21-12-17(9-7-16(21)3)22(26)23-20-13-19(25(27)28)10-8-15(20)2/h4-13,24H,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHAPPBLLQNDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)


![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
